molecular formula C8H8FNO3 B1429217 2-Ethoxy-1-fluoro-4-nitrobenzene CAS No. 1093656-34-8

2-Ethoxy-1-fluoro-4-nitrobenzene

Cat. No. B1429217
M. Wt: 185.15 g/mol
InChI Key: NGMAAUCSJUUCRU-UHFFFAOYSA-N
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Description

“2-Ethoxy-1-fluoro-4-nitrobenzene” is a chemical compound with the molecular formula C8H8FNO3 . It is also known by its IUPAC name "2-ethoxy-1-fluoro-4-nitrobenzene" .


Synthesis Analysis

The synthesis of “2-Ethoxy-1-fluoro-4-nitrobenzene” involves several steps. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-1-fluoro-4-nitrobenzene” is represented by the InChI code “1S/C8H8FNO3/c1-2-13-8-5-6 (10 (11)12)3-4-7 (8)9/h3-5H,2H2,1H3” and the InChI key "NGMAAUCSJUUCRU-UHFFFAOYSA-N" .

Scientific Research Applications

Molecular Ordering and Intermolecular Interactions

2-Ethoxy-1-fluoro-4-nitrobenzene and related compounds have been extensively studied for their molecular ordering and intermolecular interactions. Studies have employed quantum mechanics and intermolecular forces to evaluate atomic charge, dipole moment, and long-range intermolecular interactions in smectogenic compounds similar to 2-Ethoxy-1-fluoro-4-nitrobenzene. The Rayleigh–Schrodinger perturbation theory and multicentered–multipole expansion method were used to evaluate these interactions, providing theoretical support for experimental observations and insights into the flexibility of various molecular configurations at phase transition temperatures in dielectric mediums (Ojha, 2005).

Chemical Synthesis and Reduction Processes

2-Ethoxy-1-fluoro-4-nitrobenzene has been involved in various chemical synthesis and reduction processes. Microwave-mediated reduction with Mo(CO)6 and DBU has been studied, showing that under specific conditions, nitroaromatics containing heterocycles can be efficiently reduced. The reduction of 4-fluoronitrobenzene to 4-fluoroaniline and the subsequent reactions involving SNAr/reduction processes indicate the compound's utility in complex chemical synthesis pathways (Spencer et al., 2008).

Kinetic Studies in Organic Synthesis

Kinetic studies involving 2-Ethoxy-1-fluoro-4-nitrobenzene have shown its role in the synthesis of ethoxy-4-nitrobenzene. The reaction kinetics were influenced by various factors such as the amount of catalyst, agitation speed, and temperature, demonstrating the compound's relevance in the optimization of organic synthesis processes (Wang & Rajendran, 2007).

Catalysis and Electrosynthesis

2-Ethoxy-1-fluoro-4-nitrobenzene has also been a subject in studies of catalysis and electrosynthesis. Research on the electrochemical degradation of nitrobenzene in the presence of catalysts like Fe2+, Cu2+, and UVA light highlights the potential applications of 2-Ethoxy-1-fluoro-4-nitrobenzene in environmental chemistry and waste treatment technologies (Brillas et al., 2004).

Spectroscopy and Molecular Structure Analysis

The compound has been involved in studies aiming to understand the molecular structure and internal rotational barriers of aromatic nitro compounds. Such research has employed methods like X-ray crystallography and various forms of spectroscopy, contributing to a deeper understanding of the molecular dynamics and structure of nitroaromatic compounds, including 2-Ethoxy-1-fluoro-4-nitrobenzene (Sweeney et al., 2018).

properties

IUPAC Name

2-ethoxy-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMAAUCSJUUCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732435
Record name 2-Ethoxy-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-fluoro-4-nitrobenzene

CAS RN

1093656-34-8
Record name 2-Ethoxy-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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